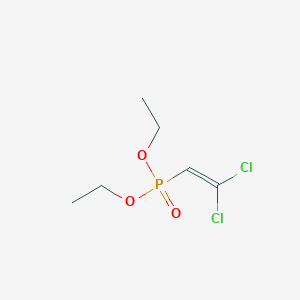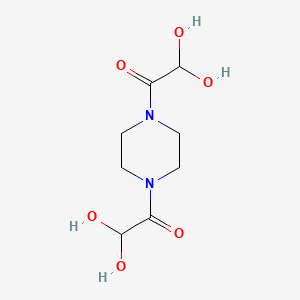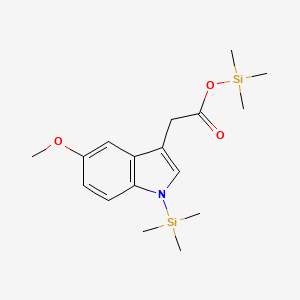
Diethyl (2,2-dichloroethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound with the molecular formula C6H11Cl2O3P.
Preparation Methods
The synthesis of diethyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of diethyl phosphite with 1,1-dichloroethylene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can hydrolyze to form phosphonic acids and other derivatives
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus compounds .
Scientific Research Applications
Diethyl (2,2-dichloroethenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .
Comparison with Similar Compounds
Diethyl (2,2-dichloroethenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the dichloroethenyl group.
Diethyl 2-bromoethylphosphonate: Another organophosphorus compound with a bromoethyl group instead of a dichloroethenyl group.
Diethyl 2-phenylethyl phosphonate: Contains a phenylethyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
54557-45-8 |
|---|---|
Molecular Formula |
C6H11Cl2O3P |
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1,1-dichloro-2-diethoxyphosphorylethene |
InChI |
InChI=1S/C6H11Cl2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
WVOPGFJPXTWOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)







![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
